An In-depth Technical Guide to 2-Chloro-1-ethoxymethylimidazole: Synthesis and Properties
An In-depth Technical Guide to 2-Chloro-1-ethoxymethylimidazole: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-ethoxymethylimidazole is a halogenated imidazole derivative with potential applications as an intermediate in pharmaceutical synthesis, particularly in the development of novel antifungal agents and for use in cross-coupling reactions. This technical guide provides a comprehensive overview of its known properties and a proposed synthetic route, addressing a notable gap in currently available, detailed experimental data. Due to the limited publicly accessible information, this document combines reported data with predicted properties and a generalized synthetic protocol adapted from established methods for analogous compounds.
Chemical and Physical Properties
| Property | Value | Source/Method |
| CAS Number | 850429-55-9 | [1] |
| Molecular Formula | C₆H₉ClN₂O | [1] |
| Molecular Weight | 160.60 g/mol | [1] |
| Boiling Point | 253.4 °C at 760 mmHg | Reported |
| Predicted XlogP | 1.2 | Predicted[2] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Solubility | Not Reported | - |
Table 1: Physicochemical Properties of 2-Chloro-1-ethoxymethylimidazole
Synthesis of 2-Chloro-1-ethoxymethylimidazole
A detailed, experimentally validated protocol for the synthesis of 2-Chloro-1-ethoxymethylimidazole is not explicitly available in the reviewed literature. However, based on general procedures for the N-alkylation of imidazoles, a plausible synthetic route involves the reaction of 2-chloroimidazole with an ethoxymethylating agent, such as chloromethyl ethyl ether, in the presence of a base.
Proposed Synthetic Workflow
Figure 1: Proposed workflow for the synthesis of 2-Chloro-1-ethoxymethylimidazole.
Detailed Experimental Protocol (Proposed)
Disclaimer: The following protocol is a proposed method based on general procedures for similar chemical transformations and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken, and the reaction should be monitored carefully.
Materials:
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2-Chloroimidazole
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Chloromethyl ethyl ether (or a suitable equivalent)
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a stirred suspension of a base (e.g., 1.2 equivalents of Sodium Hydride) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of 2-chloroimidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the imidazole.
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Cool the reaction mixture back to 0 °C and add chloromethyl ethyl ether (1.1 equivalents) dropwise.
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Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-Chloro-1-ethoxymethylimidazole.
Spectroscopic Properties (Predicted)
No experimental spectroscopic data for 2-Chloro-1-ethoxymethylimidazole has been found in the public domain. The following are predicted spectroscopic characteristics based on the compound's structure and data from analogous molecules.
1H NMR Spectroscopy (Predicted)
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Triplet (3H): Around 1.1-1.3 ppm, corresponding to the methyl protons (-O-CH₂-CH₃ ).
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Quartet (2H): Around 3.4-3.6 ppm, corresponding to the methylene protons of the ethyl group (-O-CH₂ -CH₃).
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Singlet (2H): Around 5.3-5.5 ppm, corresponding to the methylene protons of the ethoxymethyl group (-N-CH₂ -O-).
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Two doublets or singlets (1H each): In the aromatic region (around 7.0-7.5 ppm), corresponding to the two protons on the imidazole ring.
13C NMR Spectroscopy (Predicted)
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Methyl Carbon: Around 15 ppm (-O-CH₂-CH₃ ).
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Ethyl Methylene Carbon: Around 65 ppm (-O-CH₂ -CH₃).
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Ethoxymethyl Methylene Carbon: Around 75-80 ppm (-N-CH₂ -O-).
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Imidazole Ring Carbons: Two signals in the range of 115-130 ppm for the C4 and C5 carbons, and one signal further downfield for the C2 carbon bearing the chlorine atom.
Infrared (IR) Spectroscopy (Predicted)
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C-H stretching (alkane): 2850-3000 cm⁻¹
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C-H stretching (aromatic): 3000-3150 cm⁻¹
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C=N and C=C stretching (imidazole ring): 1450-1600 cm⁻¹
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C-O stretching (ether): 1050-1150 cm⁻¹
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C-Cl stretching: 600-800 cm⁻¹
Mass Spectrometry (Predicted)
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Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 160), with an M+2 peak at m/z = 162 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom.
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Major Fragments: Fragmentation may involve the loss of the ethoxymethyl group, the ethyl group, or the chlorine atom.
Applications and Biological Activity
2-Chloro-1-ethoxymethylimidazole is primarily utilized as a chemical intermediate in organic synthesis. Its known applications include:
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Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules with potential therapeutic properties.
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Antifungal Agents: It has been used in the synthesis of novel antifungal compounds[3].
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Suzuki-Miyaura Coupling Reactions: The chloro-substituted imidazole core can participate in cross-coupling reactions to form C-C bonds, expanding its synthetic utility[3].
Currently, there is no publicly available information to suggest that 2-Chloro-1-ethoxymethylimidazole is directly involved in any specific biological signaling pathways. Its primary role in the context of drug development appears to be as a precursor molecule.
Safety and Handling
Based on available safety data sheets, 2-Chloro-1-ethoxymethylimidazole should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Specific hazard information is limited, but as with most chlorinated organic compounds, it should be treated as potentially hazardous.
Conclusion
2-Chloro-1-ethoxymethylimidazole is a valuable, yet under-characterized, synthetic intermediate. While its physical properties are not extensively documented, a reliable boiling point is available. A plausible and detailed synthetic protocol can be proposed based on established chemical principles, although experimental validation is required. The lack of comprehensive spectroscopic data highlights an area for future research, which would greatly benefit chemists working with this compound. Its utility as a precursor for antifungal agents and in cross-coupling reactions underscores its potential in medicinal and materials chemistry.
